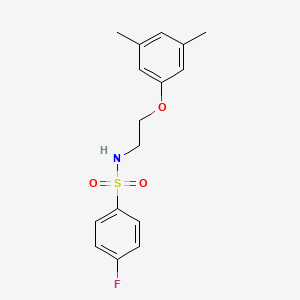

N-(2-(3,5-dimethylphenoxy)ethyl)-4-fluorobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

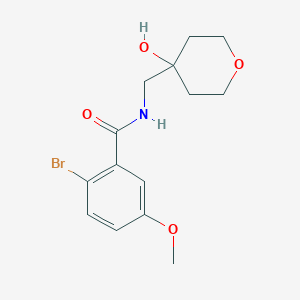

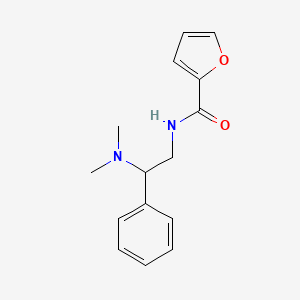

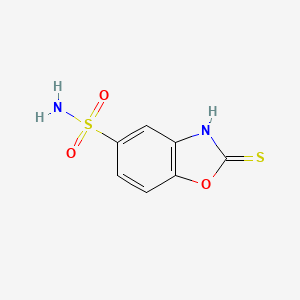

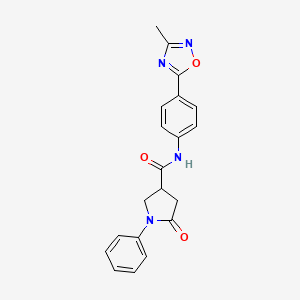

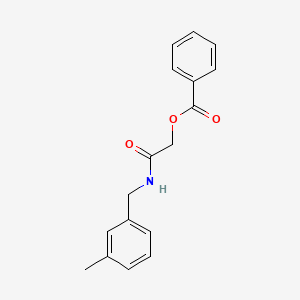

“N-(2-(3,5-dimethylphenoxy)ethyl)-4-fluorobenzenesulfonamide” is a complex organic compound. It contains a sulfonamide group (-SO2NH2), which is often found in various pharmaceuticals, a fluorobenzene group, which is a common motif in medicinal chemistry due to the unique properties of fluorine, and a dimethylphenoxy group, which could potentially contribute to the compound’s lipophilicity .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine its structure .Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The sulfonamide group might participate in reactions such as hydrolysis or substitution, while the fluorine atom on the benzene ring could potentially be replaced by other groups in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonamide and fluorobenzene groups could affect its solubility, stability, and reactivity .Applications De Recherche Scientifique

Synthesis and Structural Analysis

- The synthesis of new platinum(II) dithiocarbimato complexes using 4-fluorobenzenesulfonamide has been studied, contributing to the field of inorganic chemistry and crystallography (Amim et al., 2008).

- Research on the structural characterization of similar compounds, such as N-substituted 4,5-dihydro-7,8-dimethoxybenzothiazepin-3-one 1,1-dioxides, has been conducted, providing insights into their molecular properties (Catsoulacos & Camoutsis, 1976).

Biological Screening and Pharmacological Studies

- Compounds like N-substituted benzylidene-2-(2, 4-dimethylphenoxy) acetatohydrazides have been synthesized and evaluated for their antibacterial and enzyme inhibition activities (Aziz‐ur‐Rehman et al., 2014).

- The anticancer properties of certain derivatives, such as (Z)-N-(4-bromo-5-ethoxy-3,5-dimethylfuran-2(5H)-ylidene)-4-methylbenzenesulfonamide, have been investigated, highlighting their potential in oncology research (Zhang et al., 2010).

Chemical Modifications and Synthesis Techniques

- The development of N-fluorobenzenesulfonimide as a novel nitrogen source for C–N bond formation showcases advancements in organic synthesis techniques (Li & Zhang, 2014).

- Studies on the enantioselective fluorination of compounds using N-fluorobenzenesulfonamides have been conducted, contributing to the field of stereochemistry (Wang et al., 2014).

Applications in Chromatography

- N-dimethylaminomethylene derivatives have been used for the gas-liquid chromatography of primary sulfonamides, improving analytical chemistry techniques (Vandenheuvel & Gruber, 1975).

Anti-HIV Activity

- Derivatives like 2-[2-(3,5-dimethylphenoxy)ethylthio]pyrimidin-4(3H)-ones have been synthesized and shown to possess anti-HIV-1 activity, indicating their importance in antiviral research (Novikov et al., 2004).

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(3,5-dimethylphenoxy)ethyl]-4-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO3S/c1-12-9-13(2)11-15(10-12)21-8-7-18-22(19,20)16-5-3-14(17)4-6-16/h3-6,9-11,18H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXUSRJAVYQSPQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCCNS(=O)(=O)C2=CC=C(C=C2)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3,5-dimethylphenoxy)ethyl)-4-fluorobenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-1-[(1-phenylethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2797428.png)

![[4-(1-Aminoethyl)piperidin-1-yl]-(1-methyl-3,4-dihydroisochromen-1-yl)methanone](/img/structure/B2797441.png)

![2-Ethyl-4,7,8-trimethyl-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2797449.png)